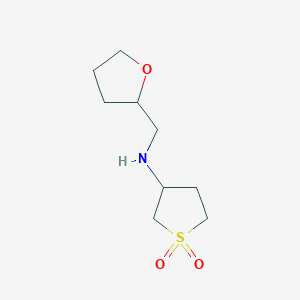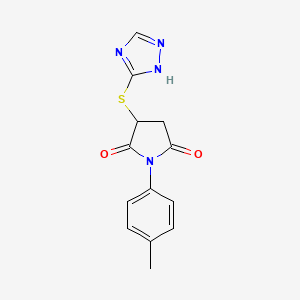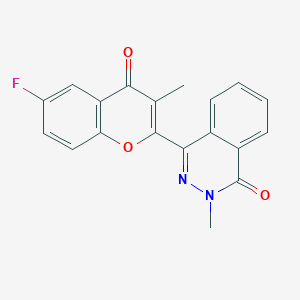![molecular formula C15H16BrNO2 B1225120 5-bromo-N-[1-(2,5-dimethylphenyl)ethyl]-2-furamide](/img/structure/B1225120.png)
5-bromo-N-[1-(2,5-dimethylphenyl)ethyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[1-(2,5-dimethylphenyl)ethyl]-2-furamide is an organic compound that features a bromine atom, a furan ring, and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[1-(2,5-dimethylphenyl)ethyl]-2-furamide typically involves the bromination of a precursor compound followed by amide formation. One common method includes the bromination of 2-furancarboxylic acid, followed by coupling with 1-(2,5-dimethylphenyl)ethylamine under appropriate reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[1-(2,5-dimethylphenyl)ethyl]-2-furamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Hydrogen-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-[1-(2,5-dimethylphenyl)ethyl]-2-furamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-[1-(2,5-dimethylphenyl)ethyl]-2-furamide involves its interaction with specific molecular targets and pathways. The bromine atom and furan ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-[1-(2,5-dimethylphenyl)ethyl]-2-furamide
- 5-iodo-N-[1-(2,5-dimethylphenyl)ethyl]-2-furamide
- 5-fluoro-N-[1-(2,5-dimethylphenyl)ethyl]-2-furamide
Uniqueness
5-bromo-N-[1-(2,5-dimethylphenyl)ethyl]-2-furamide is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties compared to its chloro, iodo, and fluoro analogs. The bromine atom influences the compound’s reactivity, stability, and potential biological activity.
Properties
Molecular Formula |
C15H16BrNO2 |
|---|---|
Molecular Weight |
322.2 g/mol |
IUPAC Name |
5-bromo-N-[1-(2,5-dimethylphenyl)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H16BrNO2/c1-9-4-5-10(2)12(8-9)11(3)17-15(18)13-6-7-14(16)19-13/h4-8,11H,1-3H3,(H,17,18) |
InChI Key |
WQWSRQOIGLOXTM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C(C)NC(=O)C2=CC=C(O2)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)NC(=O)C2=CC=C(O2)Br |
solubility |
42.1 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Amino-4-(4-tert-butylphenyl)-3-methyl-1-phenyl-5-pyrazolo[3,4-b]pyridinecarbonitrile](/img/structure/B1225045.png)


![2-(6-Imidazo[2,1-b]thiazolyl)acetic acid (phenylmethyl) ester](/img/structure/B1225049.png)
![2-[[1-oxo-2-[[5-(3-pyridinyl)-1H-1,2,4-triazol-3-yl]thio]ethyl]amino]benzoic acid methyl ester](/img/structure/B1225050.png)
![2-[(16-methyl-4,7-dioxa-11,13,14-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,12,14,16-hexaen-12-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B1225051.png)
![N-[4-[(N-methylanilino)-oxomethyl]phenyl]-2-furancarboxamide](/img/structure/B1225053.png)
![[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B1225055.png)
![2-ethyl-N-phenyl-4-benzofuro[3,2-d]pyrimidinamine](/img/structure/B1225057.png)
![2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-phenylhydrazinecarbothioamide](/img/structure/B1225060.png)


